
Methyl 4-((2-(acryloyloxy)ethyl)(ethyl)amino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-((2-(acryloyloxy)ethyl)(ethyl)amino)benzoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound contains a total of 39 bonds, including multiple double bonds, aromatic bonds, and ester groups . It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of esters, including methyl 4-((2-(acryloyloxy)ethyl)(ethyl)amino)benzoate, typically involves the reaction of carboxylic acids with alcohols in the presence of an acid catalyst . For this specific compound, the synthetic route may involve the esterification of 4-aminobenzoic acid with an appropriate alcohol under controlled conditions. The reaction conditions often include the use of acid catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
Industrial production of esters like this compound may involve continuous-flow synthesis techniques. These methods optimize reaction times and sequences to achieve high conversion and selectivity rates . Continuous-flow systems are advantageous for large-scale production due to their efficiency and ability to maintain consistent reaction conditions.
化学反应分析
Types of Reactions
Methyl 4-((2-(acryloyloxy)ethyl)(ethyl)amino)benzoate can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form alcohols or aldehydes, depending on the reducing agent used.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic catalysts (e.g., hydrochloric acid, sodium hydroxide).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAH).
Substitution: Electrophiles such as nitric acid for nitration or halogens for halogenation.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohols or aldehydes.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
科学研究应用
Methyl 4-((2-(acryloyloxy)ethyl)(ethyl)amino)benzoate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and polymer chemistry.
Biology: In studies involving ester hydrolysis and enzyme activity.
Industry: Used in the production of fragrances, flavors, and other esters.
作用机制
The mechanism of action of methyl 4-((2-(acryloyloxy)ethyl)(ethyl)amino)benzoate involves its interaction with molecular targets through its ester and aromatic groups. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol, which can then interact with various biological pathways . The aromatic ring can participate in electrophilic substitution reactions, affecting the compound’s reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
Ethyl acetate: A common ester used as a solvent and in the production of flavors and fragrances.
Methyl butyrate: Another ester known for its fruity odor and use in flavorings.
Ethyl benzoate: An ester with applications in the fragrance industry.
Uniqueness
Methyl 4-((2-(acryloyloxy)ethyl)(ethyl)amino)benzoate is unique due to its specific structure, which includes both ester and aromatic groups, as well as its ability to undergo a variety of chemical reactions. This versatility makes it valuable in scientific research and industrial applications.
属性
分子式 |
C15H19NO4 |
|---|---|
分子量 |
277.31 g/mol |
IUPAC 名称 |
methyl 4-[ethyl(2-prop-2-enoyloxyethyl)amino]benzoate |
InChI |
InChI=1S/C15H19NO4/c1-4-14(17)20-11-10-16(5-2)13-8-6-12(7-9-13)15(18)19-3/h4,6-9H,1,5,10-11H2,2-3H3 |
InChI 键 |
MVMQYQJSTWACJF-UHFFFAOYSA-N |
规范 SMILES |
CCN(CCOC(=O)C=C)C1=CC=C(C=C1)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


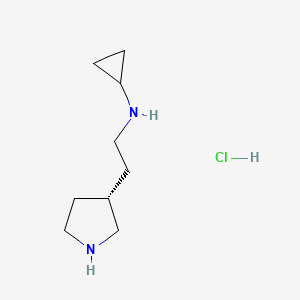
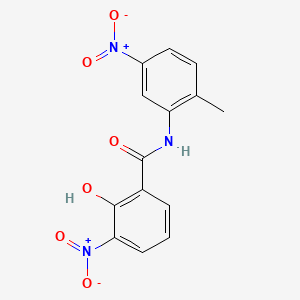
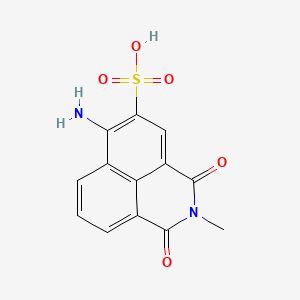

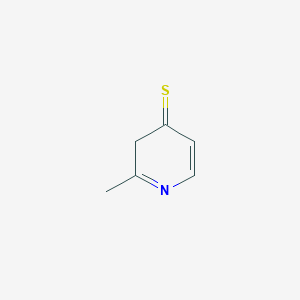
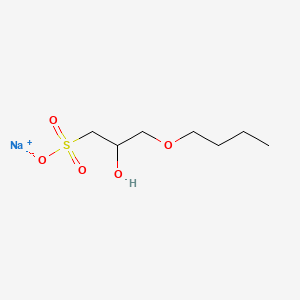
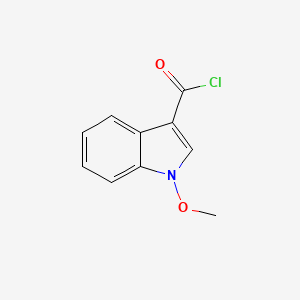
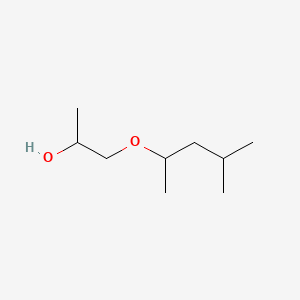
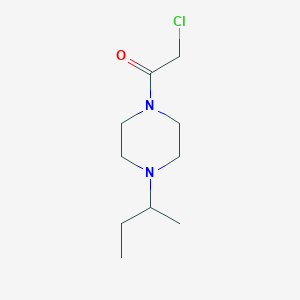
![Benzyl 7-(bromomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13954115.png)
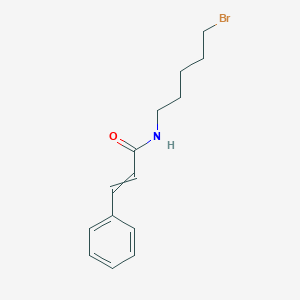
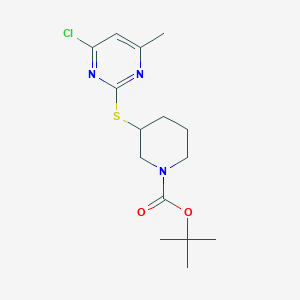
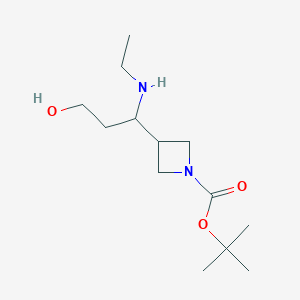
![8-(Bromomethyl)-2-methyl-2-azaspiro[4.5]decane](/img/structure/B13954147.png)
